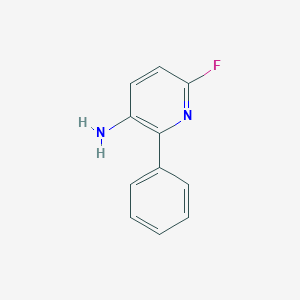
6-Fluoro-2-phenyl-3-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-2-phenyl-3-pyridinamine is a fluorinated pyridine derivative. The presence of a fluorine atom in the pyridine ring imparts unique chemical and biological properties to the compound. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated counterparts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-phenyl-3-pyridinamine can be achieved through various methods. One common approach involves the fluorination of pyridine derivatives. For instance, 3-bromo-2-nitropyridine reacts with Bu₄N⁺F⁻ in DMF at 20°C to form 2-fluoro-3-bromopyridine . Another method involves the use of complex AlF₃ and CuF₂ at high temperatures (450–500°C) to produce fluorinated pyridines .
Industrial Production Methods: Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using efficient fluorinating agents. The high availability of fluorinated synthetic blocks and effective fluorinating reagents has accelerated the development of fluorinated chemicals .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Fluoro-2-phenyl-3-pyridinamine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring is highly nucleophilic, making the compound suitable for nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, forming different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Reagents: Bu₄N⁺F⁻ in DMF is commonly used for nucleophilic substitution reactions.
Oxidizing Agents: Various oxidizing agents can be used to oxidize the compound, forming different products.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, different substitution products can be formed.
Oxidation Products: Oxidation reactions can lead to the formation of various oxidized derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-2-phenyl-3-pyridinamine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 6-Fluoro-2-phenyl-3-pyridinamine involves its interaction with molecular targets and pathways. The presence of the fluorine atom in the pyridine ring affects the compound’s reactivity and interaction with biological molecules. The electron-withdrawing nature of the fluorine atom reduces the basicity of the compound, making it less reactive than its chlorinated and brominated analogues .
Vergleich Mit ähnlichen Verbindungen
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
Comparison: 6-Fluoro-2-phenyl-3-pyridinamine is unique due to the presence of both a fluorine atom and a phenyl group in the pyridine ring. This combination imparts distinct chemical and biological properties to the compound, making it valuable for various applications. Compared to other fluorinated pyridines, this compound has reduced basicity and reactivity, which can be advantageous in certain chemical and biological contexts .
Eigenschaften
Molekularformel |
C11H9FN2 |
|---|---|
Molekulargewicht |
188.20 g/mol |
IUPAC-Name |
6-fluoro-2-phenylpyridin-3-amine |
InChI |
InChI=1S/C11H9FN2/c12-10-7-6-9(13)11(14-10)8-4-2-1-3-5-8/h1-7H,13H2 |
InChI-Schlüssel |
IANGBHANJJGAKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=N2)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


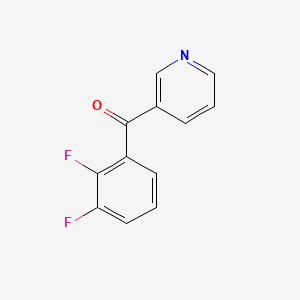
![(R)-2-Bromo-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13918416.png)
![Carbamic acid, [2-[[(3-amino-2-pyridinyl)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13918417.png)
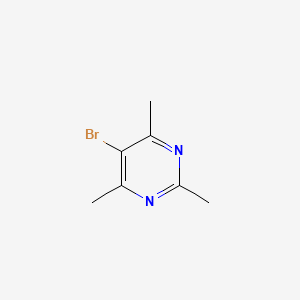
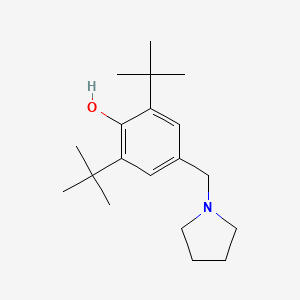
![8-(4-Methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B13918438.png)
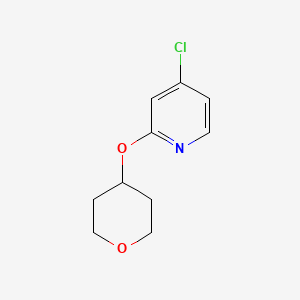
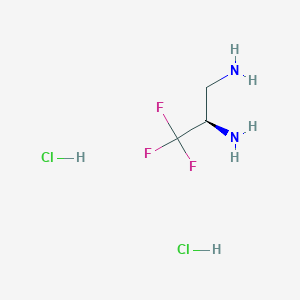
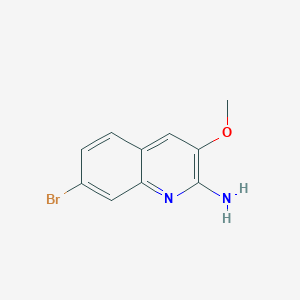

![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13918469.png)

![Tert-butyl 3-oxo-2,4-dihydropyrido[3,4-b]pyrazine-1-carboxylate](/img/structure/B13918488.png)

